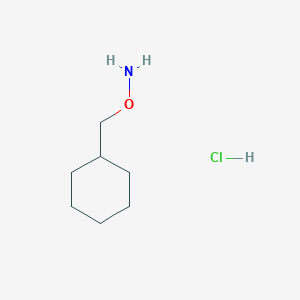

O-(Cyclohexylmethyl)hydroxylamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of hydroxylamine derivatives involves reactions under controlled conditions to ensure the formation of the desired product. For example, the reaction of 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine hydrochloride and sodium acetate leads to the production of corresponding oximes, indicating a method for synthesizing hydroxylamine derivatives including those similar to O-(Cyclohexylmethyl)hydroxylamine hydrochloride (Dimmock et al., 1992).

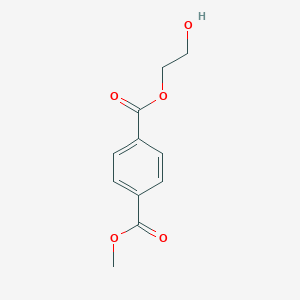

Molecular Structure Analysis The structure of hydroxylamine derivatives is often elucidated using techniques such as high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis. These techniques help in understanding the molecular geometry and the electronic environment of the atoms within the molecule (Dimmock et al., 1992).

Chemical Reactions and Properties Hydroxylamine derivatives participate in various chemical reactions, including cycloadditions and rearrangements, which are crucial for synthesizing complex organic compounds. The reactivity of these compounds can be attributed to the presence of the hydroxylamine group, which acts as a nucleophile in many reactions (Saravanan, Babu, & Muthusubramanian, 2007).

Physical Properties Analysis The physical properties of hydroxylamine derivatives, such as melting points, boiling points, and solubility in various solvents, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different chemical environments.

Chemical Properties Analysis Hydroxylamine derivatives exhibit a range of chemical properties, including reactivity towards carbonyl compounds, ability to undergo oxidation and reduction, and participation in the formation of heterocycles. These chemical properties make hydroxylamine derivatives valuable in organic synthesis and chemical research (Nosova et al., 2020).

科学的研究の応用

Tandem Ring Opening and Oximation

Saravanan et al. (2007) explored the reaction of hydroxylamine hydrochloride with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, leading to ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate through a tandem ring opening and oximation process. The products' structures were confirmed by NMR and X-ray techniques, and their conformational features were studied through molecular dynamics simulation Saravanan, Vignesh Babu, & Muthusubramanian, 2007.

Synthesis Under Ultrasound Irradiation

Li et al. (2006) demonstrated the condensation of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation in ethanol, yielding oximes with high efficiency, showcasing milder conditions, shorter reaction times, and higher yields compared to conventional methods Li, Li, & Li, 2006.

Ozonolysis of Olefins

Ishmuratov et al. (2014) reported on the efficient reduction of peroxide products from olefin ozonolysis by hydrochlorides of hydroxylamine and semicarbazide in CH2Cl2-AcOH, leading to carboxylic acids and derivatives. This process was shown to favor the formation of nitrogen-containing organic compounds, indicating a versatile application in organic synthesis Ishmuratov, Legostaeva, Garifullina, Botsman, Muslukhov, & Tolstikov, 2014.

Hydroxylamine Formation and Decomposition

Xu et al. (2014) conducted a comprehensive study on hydroxylamine formation and decomposition in the ammoximation of cyclohexanone over microporous titanosilicates. This research highlights the critical role of hydroxylamine intermediates in catalytic processes and the influence of catalyst type on the efficiency of hydroxylamine formation and decomposition Xu, Jianghong, Yang, & Wu, 2014.

Safety And Hazards

“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer .

将来の方向性

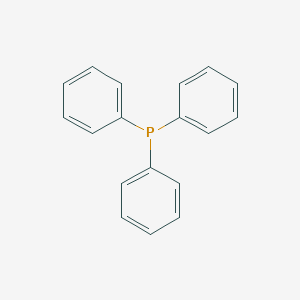

Future directions for improving the synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” involve developing more efficient and environmentally friendly methods . This includes the development of metal-free and transition-metal-based homogeneous catalysts, which display the highest turnovers .

特性

IUPAC Name |

O-(cyclohexylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQCICBYSOODN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(Cyclohexylmethyl)hydroxylamine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)